
3-(4-Sulfamoylphenyl)propanoic acid
Overview
Description
3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID is an organic compound belonging to the class of phenylpropanoic acids. These compounds are characterized by a benzene ring conjugated to a propanoic acid. It is a small molecule with a molecular formula of C₉H₁₁NO₄S and a molecular weight of 229.253 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID typically involves the sulfonation of 4-aminophenylpropanoic acid. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperatures to ensure the selective formation of the sulfonamide group .
Industrial Production Methods
Industrial production of 3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
3-(4-Sulfamoylphenyl)propanoic acid serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions, including:
- Synthesis of Novel Compounds : It can be halogenated to introduce halogen atoms into the aromatic ring, facilitating the development of new derivatives with tailored properties .
- Reagent in Organic Reactions : The compound is used as a reagent in the synthesis of other biologically active molecules, enhancing the repertoire of available synthetic methodologies.
Biology
The compound has been investigated for its biological activities, particularly its interactions with enzymes such as carbonic anhydrases. These enzymes are implicated in various physiological processes and diseases, including:
- Inhibition of Carbonic Anhydrases : Research indicates that this compound can inhibit these enzymes, potentially leading to therapeutic effects such as reduced inflammation and antimicrobial activity .
- Antibacterial Properties : Studies have highlighted its potential as a scaffold for developing new antibacterial agents, especially against resistant strains .
Medicine
The therapeutic implications of this compound are noteworthy:
- Anti-inflammatory Effects : Its ability to inhibit carbonic anhydrases suggests potential use in treating inflammatory conditions .
- Antimicrobial Activity : The compound has shown promise in preliminary studies for its antimicrobial properties, making it a candidate for further drug development .
- Anticancer Research : Investigations into its derivatives have revealed potential anticancer activities, particularly against non-small cell lung cancer cell lines .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID involves its interaction with specific molecular targets. It is known to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes. The inhibition of these enzymes can lead to therapeutic effects such as reduced inflammation and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)propanoic acid: Similar structure but lacks the sulfonamide group.
3-(4-Chlorosulfonylphenyl)propanoic acid: Contains a chlorosulfonyl group instead of an aminosulfonyl group.
Uniqueness
3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .
Biological Activity
3-(4-Sulfamoylphenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 229.25 g/mol
The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. The presence of the propanoic acid moiety suggests additional interactions with biological targets.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties . The sulfonamide group is recognized for its antibacterial effects, particularly against Gram-positive bacteria. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Compound | MIC (μg/mL) | Activity |
---|---|---|
This compound | 15.625 - 62.5 | Antistaphylococcal |
Ciprofloxacin | 0.381 | Reference |
The mechanism of action involves inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties as well. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group interacts with dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Signal Transduction Modulation : The compound may influence various signaling pathways involved in inflammation and cell proliferation.
Case Studies and Research Findings
-
Synthesis and Biological Evaluation :
A study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that modifications to the aromatic ring could enhance antimicrobial potency while maintaining low cytotoxicity levels . -
In Vivo Studies :
In vivo experiments have shown that certain derivatives exhibit significant antitumor activity against mouse lymphoid leukemia models, although some compounds did not demonstrate efficacy against specific cancer types . -
High-Throughput Screening :
High-throughput screening methods have been employed to assess the activity spectra of various derivatives, revealing a broad range of potential applications including anticancer and antimicrobial activities .
Q & A
Basic Research Questions
Q. What are the key spectroscopic and chromatographic techniques for identifying 3-(4-Sulfamoylphenyl)propanoic acid and distinguishing it from structural analogs?
To confirm the identity of this compound, researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to resolve the sulfamoyl group's distinct chemical shifts (e.g., deshielding effects at ~7.5 ppm for aromatic protons adjacent to the sulfamoyl group) .
- High-Resolution Mass Spectrometry (HRMS): Confirm the molecular formula (CHNOS) via exact mass measurements (e.g., m/z 229.0412 for [M-H]) .
- Infrared Spectroscopy (IR): Identify characteristic S=O stretching vibrations (~1350–1160 cm) and N-H stretches (~3300 cm) from the sulfamoyl moiety .
- Reverse-Phase HPLC: Use C18 columns with UV detection (λ ~254 nm) to separate it from analogs like 3-(4-hydroxyphenyl)propanoic acid, leveraging differences in polarity due to the sulfamoyl group .
Q. What synthetic strategies are effective for preparing this compound in laboratory settings?
A two-step approach is commonly employed:
Friedel-Crafts Acylation: React 4-sulfamoylbenzene with acrylic acid in the presence of Lewis acids (e.g., AlCl) to yield this compound. Optimize reaction temperature (60–80°C) to minimize side products like over-acylated derivatives .
Sulfamoylation Post-Functionalization: Introduce the sulfamoyl group via chlorosulfonation of 3-(4-hydroxyphenyl)propanoic acid, followed by amination with NH gas. Monitor pH (8–9) to prevent hydrolysis of the sulfamoyl group .
Validation: Confirm purity (>98%) via HPLC and compare spectral data with commercial standards (if available) .
Advanced Research Questions
Q. How does the sulfamoyl group influence the metabolic fate of this compound compared to hydroxyl/methoxy analogs?
The sulfamoyl group significantly alters phase II metabolism:
- Sulfation vs. Glucuronidation: Unlike 3-(4-hydroxyphenyl)propanoic acid (which undergoes glucuronidation), the sulfamoyl group is resistant to sulfotransferases (SULTs), reducing phase II conjugation. Instead, it may undergo N-acetylation or renal excretion due to its high polarity .
- Enzyme Interactions: Unlike hydroxylated analogs, sulfamoyl derivatives are poor substrates for hepatic SULT1A1/1A3, as shown in in vitro microsomal assays. This reduces metabolite complexity but increases plasma stability .
Methodological Tip: Use LC-MS/MS with isotopically labeled internal standards (e.g., -analogs) to track parent compound persistence in urine and plasma .
Q. What experimental designs can elucidate enzyme interactions governing the sulfamoyl group’s metabolic stability?
- Knockout Models: Compare pharmacokinetics in wild-type vs. SULT1A3 mice to assess sulfation dependency .
- Inhibitor Studies: Co-administer with SULT inhibitors (e.g., 2,6-dichloro-4-nitrophenol) in hepatocyte cultures to quantify residual metabolic pathways .
- Crystallography: Solve the crystal structure of SULT1A3 bound to this compound to identify steric clashes preventing sulfation (synchrotron radiation recommended) .
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?
Discrepancies in half-life () or bioavailability often arise from:
- Analytical Variability: Standardize LC-MS protocols (e.g., ionization source: ESI-negative mode) across labs to improve reproducibility .
- Species-Specific Metabolism: Cross-validate data in multiple models (e.g., rat, humanized liver mice) to identify interspecies differences in renal clearance .
- Dose Dependency: Conduct dose-ranging studies (0.1–100 mg/kg) to assess nonlinear pharmacokinetics due to transporter saturation (e.g., OAT1/3) .
Q. What strategies optimize the detection of this compound in complex biological matrices?
- Sample Preparation: Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to isolate the compound from urine/plasma. Acidify samples (pH 2–3) to enhance retention .
- Tandem Mass Spectrometry: Employ MRM transitions (e.g., m/z 229 → 155 for quantification; 229 → 80 for confirmation) to minimize matrix interference .
- Stability Testing: Preclude artifactual degradation by storing samples at -80°C and avoiding freeze-thaw cycles .
Properties
CAS No. |
90610-69-8 |
---|---|
Molecular Formula |
C9H10NO4S- |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
3-(4-sulfamoylphenyl)propanoate |
InChI |
InChI=1S/C9H11NO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)(H2,10,13,14)/p-1 |
InChI Key |
JUEONDBIBADVGD-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1CCC(=O)O)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)[O-])S(=O)(=O)N |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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